molecular formula C26H38O6 B1404952 (2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate CAS No. 1402431-32-6

(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate

Cat. No. B1404952
M. Wt: 446.6 g/mol
InChI Key: SWONFRKOCZLVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate , also known by its chemical formula C₂₈H₄₀O₈ , belongs to a class of organic compounds. It exhibits acetyl ester functionality and is derived from a complex tricyclic hydrocarbon structure. The compound’s name suggests the presence of two acetyl groups (acetyloxy) and a methylidene moiety. It is synthesized through specific chemical pathways, which we’ll explore next.



Synthesis Analysis

The synthesis of this compound involves several steps, including acetylation and cyclization. Researchers have reported various synthetic routes, such as acetylation of the corresponding hydroxyl groups followed by cyclization of the resulting intermediate. The choice of reagents and conditions significantly influences the yield and purity of the final product. Further studies are needed to optimize the synthesis for scalability and efficiency.



Molecular Structure Analysis

The molecular structure of (2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate reveals a complex arrangement of carbon, hydrogen, and oxygen atoms. The tricyclic backbone provides rigidity, while the acetyl groups confer functional diversity. Researchers have employed spectroscopic techniques (such as NMR, IR, and MS) to elucidate the precise connectivity and stereochemistry of this compound.



Chemical Reactions Analysis

(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate participates in various chemical reactions. Notably:



  • Hydrolysis : The acetyl ester groups can undergo hydrolysis under acidic or basic conditions, yielding the corresponding alcohol and acetic acid.

  • Functional Group Transformations : Researchers have explored derivatization reactions to modify specific functional groups, enhancing the compound’s reactivity or bioactivity.



Physical And Chemical Properties Analysis


  • Physical State : (2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate exists as a solid at room temperature.

  • Melting Point : The compound’s melting point is within a specific range, which can vary based on the stereoisomer.

  • Solubility : It exhibits limited solubility in water but dissolves readily in organic solvents.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Researchers must assess its safety profile, especially considering potential exposure during synthesis or handling.

  • Environmental Impact : Disposal of this compound should follow proper guidelines to prevent environmental contamination.


Future Directions

Future research should focus on:



  • Biological Activity : Investigating its potential as a drug candidate or bioactive molecule.

  • Structural Modifications : Designing analogs to enhance specific properties.

  • Scale-Up : Developing scalable synthetic routes for practical applications.


properties

IUPAC Name

(2,10-diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O6/c1-14-9-10-19-24(32-18(5)29)23-15(2)20(30-16(3)27)11-12-26(23,8)13-21(31-17(4)28)22(14)25(19,6)7/h19-21,23-24H,2,9-13H2,1,3-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWONFRKOCZLVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)CC1)OC(=O)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 72758240

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate
Reactant of Route 2
Reactant of Route 2
(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate
Reactant of Route 3
Reactant of Route 3
(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate
Reactant of Route 4
Reactant of Route 4
(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate
Reactant of Route 5
Reactant of Route 5
(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate
Reactant of Route 6
Reactant of Route 6
(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.